

Unveiling the Architecture of UiO-66(Zr): An In-depth Technical Guide

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Compound of Interest

Compound Name: **UiO-66(Zr)**

Cat. No.: **B11930663**

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For Researchers, Scientists, and Drug Development Professionals

UiO-66(Zr), a zirconium-based metal-organic framework (MOF), has garnered significant attention for its exceptional thermal and chemical stability, making it a promising material for a wide range of applications, including catalysis, gas storage, and drug delivery.^{[1][2][3]} This guide provides a comprehensive analysis of its crystal structure, detailing its synthesis, characterization, and key structural properties to serve as a valuable resource for researchers and professionals in the field.

Crystal Structure and Composition

UiO-66(Zr) possesses a face-centered cubic (fcc) crystal structure.^{[4][5]} Its framework is constructed from inorganic secondary building units (SBUs) and organic linkers. The SBU consists of a central hexanuclear zirconium oxide cluster, $[Zr_6O_4(OH)_4]^{12+}$, where six zirconium atoms form an octahedron.^[6] These clusters are interconnected by 1,4-benzenedicarboxylate (BDC or terephthalate) organic linkers.^{[4][6]} Each zirconium cluster is coordinated to twelve BDC linkers, resulting in a highly connected and robust three-dimensional network.^{[4][6]}

The idealized chemical formula for **UiO-66(Zr)** is $Zr_6O_4(OH)_4(C_8H_4O_4)_6$.^[7] The structure features two types of cages: tetrahedral cages with a diameter of approximately 7 Å and octahedral cages with a diameter of around 9 Å.^[6] These pores are typically filled with solvent molecules after synthesis, which can be removed through heating under vacuum to activate the material.^[6]

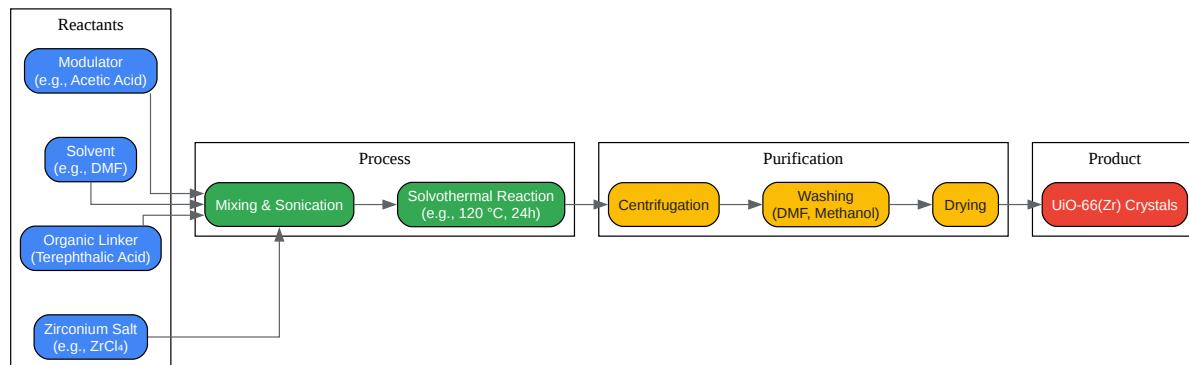
Table 1: Crystallographic Data for **UiO-66(Zr)**

Parameter	Value	Reference
Crystal System	Cubic	[6]
Space Group	Fm-3m	[6]
Unit Cell Parameter (a)	20.7465 Å	[6]
Unit Cell Volume (V)	8929.65 Å ³	[6]

Synthesis of **UiO-66(Zr)**

The most common method for synthesizing **UiO-66(Zr)** is the solvothermal method.[1][3] This involves heating a mixture of a zirconium salt (e.g., zirconium(IV) chloride, ZrCl_4 , or zirconium oxychloride octahydrate, $\text{ZrOCl}_2 \cdot 8\text{H}_2\text{O}$) and terephthalic acid (H_2BDC) in a high-boiling point solvent, typically N,N-dimethylformamide (DMF), in a sealed vessel at elevated temperatures. [1][3] Modulators, such as acetic acid, hydrochloric acid, or hydrobromic acid, are often added to the reaction mixture to control the crystal size and defect density.[3][8][9]

A general solvothermal synthesis workflow is illustrated below:



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UiO-66(Zr) Solvothermal Synthesis Workflow

Structural Characterization

A combination of analytical techniques is employed to confirm the successful synthesis and to analyze the crystal structure of **UiO-66(Zr)**.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique used to determine the crystallinity and phase purity of the synthesized material. The diffraction pattern of **UiO-66(Zr)** exhibits characteristic peaks at specific 2θ angles, with the most intense peaks typically appearing at approximately 7.4° and 8.5°, corresponding to the (111) and (200) crystallographic planes, respectively.[1][10]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of **UiO-66(Zr)** and to quantify the presence of defects. A typical TGA curve for **UiO-66(Zr)** shows two main weight loss steps. The first,

occurring below 300 °C, is attributed to the removal of guest molecules (e.g., water, DMF) from the pores.^[1] The second major weight loss, starting around 450-500 °C, corresponds to the decomposition of the organic linker, leading to the collapse of the framework structure.^{[1][11]} The residual weight at high temperatures corresponds to the formation of zirconium oxide (ZrO₂).^{[1][9]} The number of missing linkers can be estimated from the experimental weight loss compared to the theoretical value for a defect-free structure.^[11]

Brunauer-Emmett-Teller (BET) Analysis

BET analysis, based on nitrogen adsorption-desorption isotherms, is used to determine the specific surface area and pore volume of the material. Defect-free **UiO-66(Zr)** is expected to have a BET surface area of around 1200 m²/g.^[12] However, the presence of missing linkers can lead to an increase in the surface area, with reported values ranging from 1000 to 1800 m²/g.^{[11][12]}

Table 2: Key Structural and Physical Properties of **UiO-66(Zr)**

Property	Typical Value Range	Reference
BET Surface Area	1000 - 1827 m ² /g	[11][12][13]
Pore Volume	0.40 - 0.90 cm ³ /g	[12]
Pore Size (Octahedral Cage)	~9 Å	[6]
Pore Size (Tetrahedral Cage)	~7 Å	[6]
Thermal Decomposition Temperature	> 450 °C	[1][11]

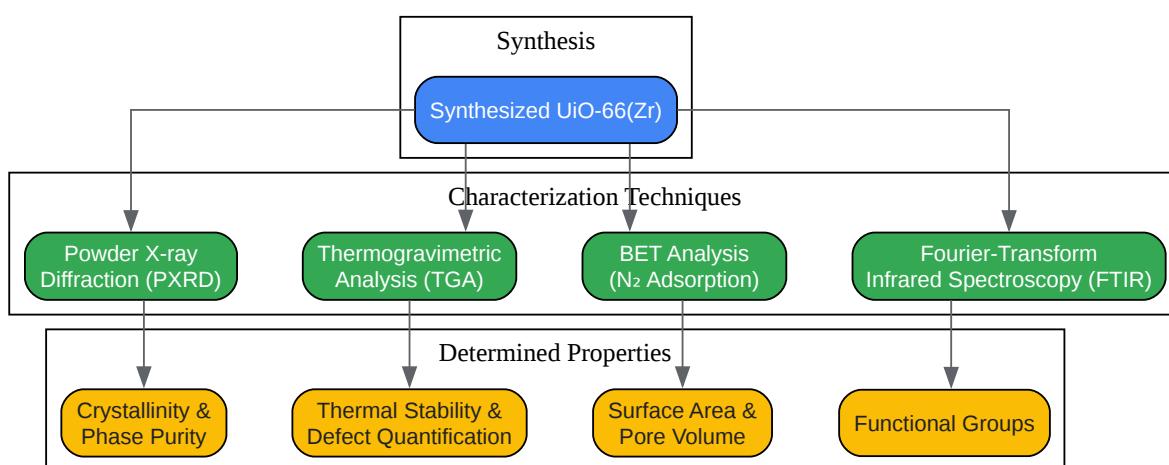
Experimental Protocols

Solvothermal Synthesis of **UiO-66(Zr)**

- Preparation of Precursor Solutions: Dissolve zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (H₂BDC) in N,N-dimethylformamide (DMF) in separate vials.^[3]
- Mixing: Add the ZrCl₄ solution to the H₂BDC solution while stirring.^[1] Add a modulator, such as acetic acid, to the mixture.^{[3][9]}

- Sonication: Sonicate the mixture for a specified time (e.g., 20-30 minutes) to ensure homogeneity.[3][9]
- Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave or a sealed glass vial and heat it in an oven at a specific temperature (typically 120 °C) for a set duration (e.g., 12-24 hours).[1][3]
- Cooling and Collection: After the reaction, allow the vessel to cool to room temperature. A white precipitate of **UiO-66(Zr)** will have formed.[1]
- Washing: Separate the solid product by centrifugation. Wash the product multiple times with DMF and then with a lower-boiling point solvent like methanol or ethanol to remove unreacted precursors and residual DMF.[1]
- Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) or under vacuum.[3][14]

Characterization Workflow



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Workflow for the Characterization of **UiO-66(Zr)**

Structural Defects and Their Implications

A key feature of **UiO-66(Zr)** is the presence of structural defects, most commonly in the form of "missing linkers".^{[2][15]} These defects arise when a BDC linker is absent from its expected position in the crystal lattice, leading to undercoordinated zirconium sites.^[16] The presence and concentration of these defects can be influenced by the synthesis conditions, particularly the type and amount of modulator used.^[8]

While defects can slightly compromise the long-range order of the crystal, they can also introduce beneficial properties. For instance, missing linkers can increase the porosity and specific surface area of the material, creating more accessible sites for catalysis or drug loading.^{[11][12]} The undercoordinated zirconium sites at these defects can also act as Lewis acid sites, enhancing the catalytic activity of the MOF.^[16]

Conclusion

The robust and tunable crystal structure of **UiO-66(Zr)** makes it a highly versatile material with significant potential in various scientific and industrial applications. A thorough understanding of its synthesis-structure-property relationships is crucial for designing and fabricating **UiO-66(Zr)**-based materials with tailored functionalities. This guide provides a foundational understanding of the crystal structure analysis of **UiO-66(Zr)**, offering valuable insights and protocols for researchers and professionals working with this remarkable metal-organic framework.

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